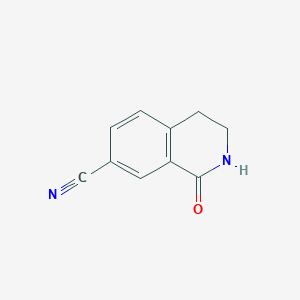

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Description

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOWUVZONFUECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352394-88-7 | |

| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiq-based compounds are known to interact with their targets in a way that results in biological activities against various pathogens and disorders

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1-OTQ-7-CN) is a heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is characterized by a tetrahydroisoquinoline skeleton with a carbonitrile group at the 7-position. The presence of the carbonitrile functional group enhances its chemical reactivity and biological interactions, making it an interesting subject for medicinal chemistry research.

Synthesis

The synthesis of 1-OTQ-7-CN typically involves cyclization reactions. Common methods include:

- Cyclization with imines : This method allows for the introduction of desired pharmacophore groups at various positions on the isoquinoline ring.

- Reactions with cyclic anhydrides : This approach facilitates the formation of functionalized THIQ derivatives.

These synthetic strategies are crucial for producing this compound efficiently for research and industrial applications .

Biological Activities

Research into the biological activities of 1-OTQ-7-CN has revealed several promising properties:

- Antiviral Activity : Initial studies suggest that compounds related to 1-OTQ-7-CN may possess antiviral properties. A review highlighted the potential of THIQ derivatives in combating coronaviruses, indicating that similar compounds might exhibit antiviral activity against various viral strains .

- Antimicrobial Properties : There is ongoing investigation into the antimicrobial effects of this compound, with preliminary findings suggesting it may inhibit certain bacterial strains .

- Cytotoxicity : Studies have shown that some THIQ derivatives exhibit low cytotoxicity towards mammalian cells while maintaining significant antiparasitic activity against resistant strains of Plasmodium falciparum .

The mechanism by which 1-OTQ-7-CN exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets through its carbonitrile group, influencing multiple biological pathways such as enzyme inhibition and receptor binding .

Comparative Analysis

To better understand the unique properties of 1-OTQ-7-CN, a comparison with structurally similar compounds can be helpful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | Isoquinoline skeleton with a carbonitrile at the 6-position | Different biological activity profile due to substituent position |

| 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines | Variably substituted at positions 2 and 3 | Enhanced diversity in biological properties |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline | Base structure without additional functional groups | Lacks unique reactivity associated with carbonitriles |

The carbonitrile substitution at the 7-position significantly influences the chemical reactivity and biological activities compared to other isoquinoline derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel THIQ derivatives to explore their biological activities:

- A study reported on the synthesis of various THIQ derivatives and their evaluation against human coronaviruses. The results indicated that specific modifications in the structure could enhance antiviral efficacy .

- Another investigation highlighted the low toxicity levels of certain THIQ compounds when tested on various human cell lines compared to established antiviral drugs like chloroquine .

Scientific Research Applications

Medicinal Chemistry Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile exhibits significant promise in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds demonstrate anticancer properties. For instance, compounds structurally related to this compound have been tested against breast cancer cell lines (e.g., MCF-7) using the MTT assay. Results showed that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation compared to standard treatments like Doxorubicin .

Neuroprotective Effects

Research has suggested that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The compound's mechanism of action involves binding to specific enzymes and receptors within the body:

- Enzyme Inhibition : It may inhibit enzymes by binding to active sites or allosteric sites, thus modulating their function.

- Receptor Interaction : The compound can engage with cellular receptors that initiate signaling pathways leading to various biological effects .

Materials Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

Additive Manufacturing

The compound is being explored as a component in additive manufacturing processes due to its unique chemical properties that can enhance material performance in various applications .

Biomaterials Development

Its biocompatibility suggests potential use in the development of biomaterials for medical applications. Research is ongoing to evaluate its effectiveness in tissue engineering and regenerative medicine .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a carbonitrile group; bicyclic structure | Potential neuroprotective and anticancer activities |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline | Lacks the carbonitrile group; simpler bicyclic structure | Known for analgesic properties |

| Isoquinoline derivatives | Varying substitutions on the isoquinoline core | Diverse biological activities depending on substitution |

Case Study 1: Anticancer Activity Assessment

A study evaluated several tetrahydroisoquinoline derivatives against MCF-7 breast cancer cells. Compounds were synthesized and tested for their cytotoxic effects using the MTT assay. Results indicated that specific modifications on the tetrahydroisoquinoline structure significantly enhanced anticancer activity compared to controls .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Dihydroisoquinoline Derivatives

Compounds sharing the isoquinoline core but differing in substituent positions or saturation levels include:

Key Differences :

- Saturation : Tetrahydro derivatives (e.g., the target compound) exhibit reduced aromaticity compared to dihydro analogs, impacting electronic properties and binding affinities .

- Substituent Effects : Nitrile groups enhance polarity, while esters (e.g., methyl carboxylate) increase hydrophobicity, influencing pharmacokinetic behavior .

Core Structure Variants: Quinoline vs. Isoquinoline

4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., compound 47 in ) feature a quinoline backbone with carboxamide substituents. Unlike the target compound:

- Ring Orientation: Quinoline’s nitrogen is at position 1 vs. isoquinoline’s position 2, altering dipole moments and intermolecular interactions.

Functionalized Derivatives

- (1R)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: Contains hydroxyl, methoxy, and carboxylic acid groups, enabling hydrogen bonding and metal chelation—properties absent in the nitrile-containing target compound .

Preparation Methods

Acylation and Cyclization Approach

One established method involves the synthesis of an N-acyl intermediate from 2-(3,4-dimethoxyphenyl)ethylamine, which is then converted into N-acylcarbamates. Reduction of these carbamates using diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) yields the tetrahydroisoquinoline core with the oxo functionality at position 1. This method has been demonstrated to be versatile for synthesizing various tetrahydroisoquinoline alkaloids and can be adapted for the 7-carbonitrile substitution by suitable precursor design.

Bischler–Napieralski Cyclization

Another common synthetic route employs the Bischler–Napieralski reaction, where an amide intermediate undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl3) and a base such as triethylamine in dichloromethane. This step forms the isoquinoline moiety, which can then be selectively reduced or functionalized to introduce the oxo group at position 1. Subsequent functional group manipulations allow for the installation of the carbonitrile group at position 7, often via halogenation followed by nucleophilic substitution with cyanide sources.

Functional Group Transformations for Carbonitrile Introduction

The nitrile group at position 7 is typically introduced by converting a suitable leaving group (e.g., halogen or triflate) on the aromatic ring to a nitrile via nucleophilic substitution using cyanide salts under controlled conditions. This step requires careful control to avoid side reactions and maintain the integrity of the tetrahydroisoquinoline core.

Catalytic Hydrogenation and Asymmetric Synthesis

Some synthetic routes include catalytic hydrogenation steps to reduce double bonds or intermediates selectively. Asymmetric synthesis approaches using chiral catalysts such as (R,R)-RuTsDPEN have been reported to obtain enantiomerically enriched tetrahydroisoquinoline derivatives. These methods are adaptable to the preparation of 1-oxo derivatives with carbonitrile substitution by adjusting the precursor substrates and reaction conditions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Acylation | 2-(3,4-dimethoxyphenyl)ethylamine + Acyl chloride | N-acyl intermediate | Precursor for cyclization |

| 2 | Carbamate formation | Reaction with carbamoyl chloride derivatives | N-acylcarbamate | Prepares for reduction and cyclization |

| 3 | Reduction and cyclization | DIBAL-H reduction + BF3·OEt2 cyclization | 1-oxo-tetrahydroisoquinoline core | Key step forming heterocyclic ring |

| 4 | Cyclodehydration (Bischler–Napieralski) | POCl3, Et3N, CH2Cl2 | Isoquinoline intermediate | Alternative cyclization method |

| 5 | Halogenation | Appropriate halogenating agents | Halogenated intermediate | Prepares for nucleophilic substitution |

| 6 | Nucleophilic substitution | Cyanide salts (e.g., KCN) | 7-carbonitrile substitution | Introduces nitrile group at position 7 |

| 7 | Catalytic hydrogenation | H2, Pd/C or chiral catalysts | Reduced or enantioenriched intermediates | Optional for stereoselective synthesis |

Research Findings and Considerations

- The use of DIBAL-H for reduction followed by BF3·OEt2-mediated cyclization is efficient and yields the 1-oxo-tetrahydroisoquinoline scaffold with good selectivity.

- Bischler–Napieralski cyclization remains a robust method for ring closure but requires careful control of reaction conditions to avoid overreaction or decomposition.

- Introduction of the nitrile group at position 7 is commonly achieved via halogenation followed by cyanide displacement, requiring anhydrous and inert conditions to maximize yield and purity.

- Asymmetric catalytic hydrogenation can be employed to obtain chiral tetrahydroisoquinoline derivatives, which is crucial for biological activity optimization.

- Protecting groups such as tert-butoxycarbonyl (Boc) are often used during multi-step synthesis to protect amine functionalities and are removed in later steps under acidic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The Pfitzinger reaction, catalyzed by p-TsOH in water, is a cost-effective and environmentally benign method for synthesizing tetrahydroisoquinoline derivatives. Key optimizations include:

- Solvent : Water as a green medium reduces toxicity and cost.

- Catalyst : p-TsOH enhances reaction efficiency.

- Reaction Time : Short durations (e.g., 2–4 hours) minimize side products.

- Work-up : Simple filtration and recrystallization improve purity .

- Comparison : Traditional methods may require organic solvents (e.g., DMF) and harsher conditions, leading to lower yields.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- X-ray Crystallography : Resolves bond lengths (mean σ(C–C) = 0.004 Å) and confirms stereochemistry .

- NMR Spectroscopy : Identifies proton environments (e.g., nitrile and carbonyl groups).

- HPLC/MS : Ensures purity (>95%) and detects trace impurities.

- Elemental Analysis : Validates empirical formula (C₁₁H₁₀N₂O).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Seal in dry conditions at room temperature to prevent hydrolysis of the nitrile group.

- Safety : While specific hazard data is limited, general precautions for nitriles include:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Gloves and goggles to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroisoquinoline scaffold influence binding affinity to dopamine receptors?

- Structure-Activity Relationship (SAR) :

-

Fragment Extension : Adding a 2-propyl group to the tetrahydroisoquinoline core (e.g., MIPS1071) increases dopamine D2 receptor affinity by 17-fold (KB = 380 nM vs. 2.51 µM for the parent fragment) .

-

Electron-Withdrawing Groups : The nitrile at position 7 enhances competitive binding via dipole interactions with receptor residues.

Compound Modification Binding Affinity (KB) Mechanism THIQ7C Base fragment 2.51 µM Competitive MIPS1071 2-Propyl extension 380 nM Competitive

Q. What experimental approaches differentiate competitive versus allosteric inhibition mechanisms in GPCR studies?

- ERK1/2 Phosphorylation Assay : Measures downstream signaling to distinguish binding modes. Competitive inhibitors (e.g., THIQ7C) reduce ERK1/2 activation proportionally to dopamine displacement .

- Schild Analysis : Quantifies potency shifts in dose-response curves.

- Radioligand Binding : Direct competition assays using [³H]-labeled agonists/antagonists.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations : Use software (e.g., AutoDock) to map nitrile and carbonyl groups into receptor pockets.

- MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).

- QM/MM : Study electronic effects of substituents on binding energy.

Q. What role does metal coordination play in modulating the compound’s bioactivity?

- Copper Complexation : Analogous tetrahydroisoquinoline-carboxylic acids form stable Cu²⁺ complexes, enhancing antioxidant or catalytic activity.

- Potentiometry/Calorimetry : Determines stability constants (logβ) and thermodynamic parameters .

- UV-VIS Spectroscopy : Tracks ligand-to-metal charge transfer bands.

Contradictions and Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.